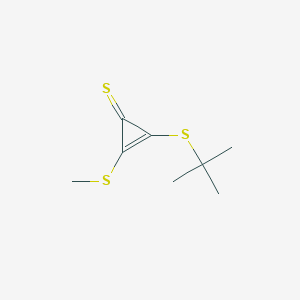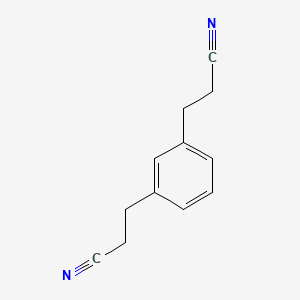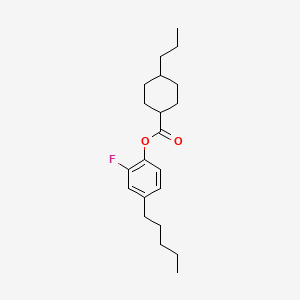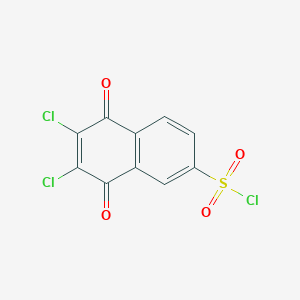![molecular formula C9H18N2O B14351741 2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol CAS No. 91086-15-6](/img/structure/B14351741.png)
2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol is a bicyclic compound that features a diazabicyclo[3.2.1]octane core. This structure is significant due to its presence in various biologically active molecules, including tropane alkaloids. The compound’s unique structure imparts interesting chemical and biological properties, making it a subject of extensive research in organic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol typically involves the construction of the diazabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction from acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms in the diazabicyclo[3.2.1]octane core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s structure is similar to that of natural alkaloids, making it useful in studying biological processes.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Tropine: Another compound with a similar bicyclic structure.
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: A related compound with slight structural differences.
3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: A derivative with different functional groups.
Uniqueness
2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of an ethanol group. This gives it distinct chemical and biological properties compared to other similar compounds.
Propiedades
| 91086-15-6 | |
Fórmula molecular |
C9H18N2O |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethanol |
InChI |
InChI=1S/C9H18N2O/c1-10-6-8-2-3-9(7-10)11(8)4-5-12/h8-9,12H,2-7H2,1H3 |
Clave InChI |
BKLJHZNEHATCBI-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CCC(C1)N2CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)

![Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate](/img/no-structure.png)



